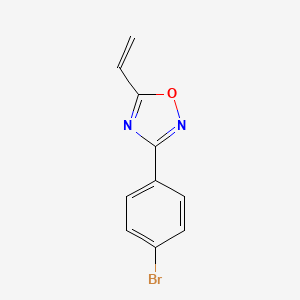

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

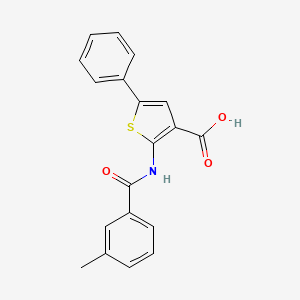

The compound 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of this compound includes a bromophenyl group and a vinyl group attached to the oxadiazole ring. Although the provided papers do not directly discuss this exact compound, they provide valuable information on similar derivatives, which can be used to infer properties and reactivity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves a dehydration reaction of diarylhydrazide to yield the oxadiazole ring. The reaction conditions play a significant role in the synthesis, with one study achieving a yield of 78.9% . Additionally, the Suzuki cross-coupling reaction is mentioned as a method to introduce various aryl groups to the 1,3,4-oxadiazole core . This information suggests that the synthesis of 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole could potentially be achieved through similar methods, with the vinyl group being introduced through appropriate precursors or subsequent chemical modifications.

Molecular Structure Analysis

The molecular structures of the 1,3,4-oxadiazole derivatives are characterized by techniques such as IR spectroscopy and 1H NMR . These methods provide detailed information about the functional groups present and the overall molecular architecture. For the compound , similar analytical techniques would likely reveal the presence of the bromophenyl and vinyl substituents on the oxadiazole ring.

Chemical Reactions Analysis

While the provided papers do not detail specific reactions of the 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, the presence of the bromophenyl group suggests that it could undergo further cross-coupling reactions, similar to the Suzuki reaction described . The vinyl group could also participate in various addition reactions, given its unsaturated nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,3,4-oxadiazole derivatives include their absorption and emission spectra. The derivatives have maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm . These properties are influenced by the nature of the aryl groups attached to the oxadiazole ring. For 3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole, similar spectral properties can be expected, with the specific substituents potentially altering the exact wavelengths of absorption and emission.

Scientific Research Applications

Photophysics and FRET Applications

The novel molecule 2TVPO, based on the Donor-π-Acceptor strategy and incorporating the 1,3,4-oxadiazole moiety, demonstrates significant applications in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This research reveals the potential of 1,3,4-oxadiazole derivatives for developing efficient energy transfer systems, highlighting strong dipole-dipole interaction tendencies and high FRET efficiency. These findings suggest the utility of such molecules in advanced photophysical applications and the design of optical materials (Pujar et al., 2017).

Polymer-Drug Conjugates and Biomedical Applications

A polymer-drug conjugate utilizing an oxadiazole-functionalized copolymer demonstrates potential in biomedical applications, particularly drug delivery. The conjugate, characterized by its chemical structure and molecular weight, shows promise in the crystallization of CaCO3 particles for use in drug delivery systems. This research underscores the versatility of oxadiazole derivatives in the development of new materials for biomedical applications (Damaceanu et al., 2012).

Antimicrobial Activity

Synthesis and characterization of a specific 1,3,4-oxadiazole derivative have shown notable antimicrobial activities. This compound, synthesized and characterized using various spectroscopic methods, has been evaluated against different bacteria, including Leishmania major, demonstrating its potential as a candidate for further biological studies and drug development (Ustabaş et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

The study of a novel bis(1,3,4-oxadiazole) system, PDPyDP, in the fabrication of light-emitting diodes (LEDs) reveals the potential of 1,3,4-oxadiazole derivatives in enhancing the performance of organic electronics. These compounds serve as efficient hole-blocking materials, contributing to the development of high-performance OLEDs, indicating the relevance of oxadiazole derivatives in improving electronic device efficiency (Wang et al., 2001).

Safety And Hazards

properties

IUPAC Name |

3-(4-bromophenyl)-5-ethenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKCGUDONBTJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-vinyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)